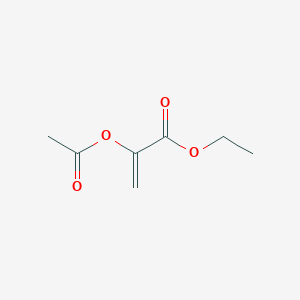
Ethyl 2-(acetyloxy)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(acetyloxy)-2-propenoate is an organic compound with the molecular formula C7H10O4. It is an ester derived from acetic acid and ethyl 2-propenoate. This compound is characterized by the presence of an acetyloxy group attached to the propenoate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.
Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Ethyl 2-propenoate and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: Ethyl 2-(hydroxy)-2-propenoate.
科学的研究の応用
Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.
作用機序
The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.
類似化合物との比較
Ethyl 2-(acetyloxy)-2-propenoate can be compared with other esters such as ethyl acetate and ethyl acetoacetate:
Ethyl Acetate: Similar in structure but lacks the propenoate moiety, making it less reactive in certain synthetic applications.
Ethyl Acetoacetate: Contains a keto group, providing different reactivity patterns, especially in enolate chemistry.
List of Similar Compounds
- Ethyl acetate
- Ethyl acetoacetate
- Mthis compound
This compound stands out due to its unique combination of the acetyloxy and propenoate functionalities, offering diverse reactivity and applications in various fields of research and industry.
特性
CAS番号 |
22807-79-0 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
ethyl 2-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3 |
InChIキー |
UMSUVRQADXVIDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
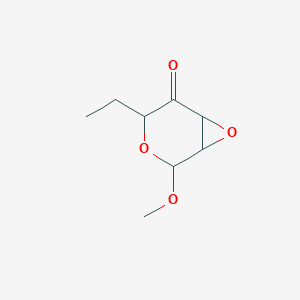
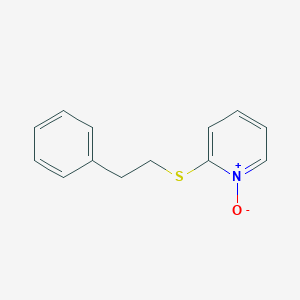
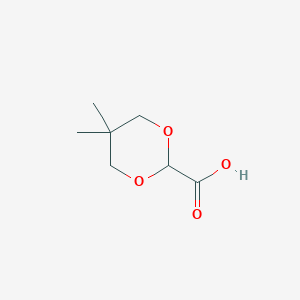
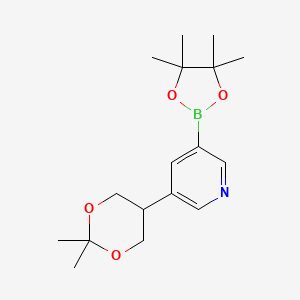
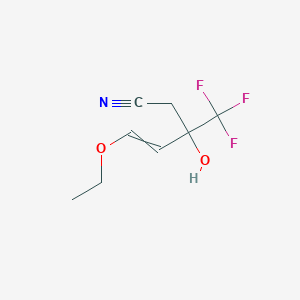
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)
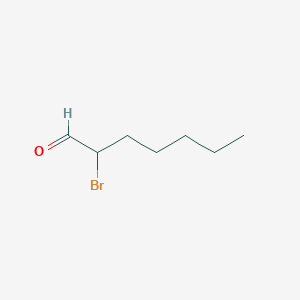
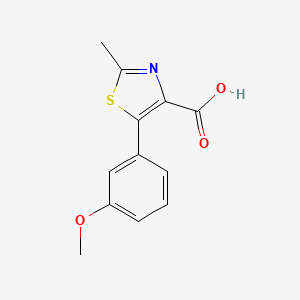
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
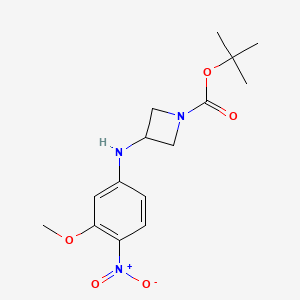
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)
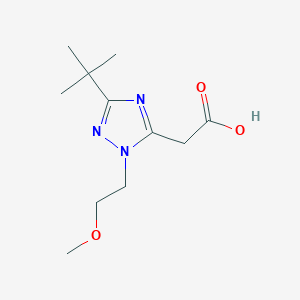
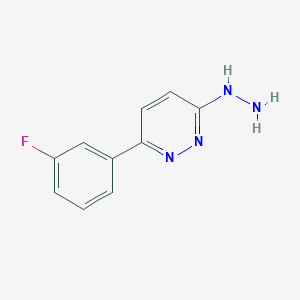
![1-[Chloro(hydroxyimino)methyl]-4-trifluoromethylbenzene](/img/structure/B8674089.png)
